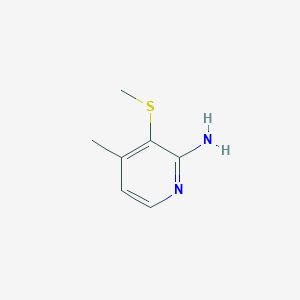

4-methyl-3-(methylthio)-2-Pyridinamine

Description

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

4-methyl-3-methylsulfanylpyridin-2-amine |

InChI |

InChI=1S/C7H10N2S/c1-5-3-4-9-7(8)6(5)10-2/h3-4H,1-2H3,(H2,8,9) |

InChI Key |

YVBYIERVWATQSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)N)SC |

Origin of Product |

United States |

Preparation Methods

Boronic Acid-Mediated Amination

A patent (CN104356057A) describes the synthesis of 3-amino-4-methylpyridine using 4-methylpyridine-3-boronic acid and inorganic amides (e.g., ammonia) under catalytic metal oxides (e.g., CuO) in aqueous or alcoholic solvents. Adapting this method, the methylthio group could be introduced via a Suzuki-Miyaura coupling with a methylthio-containing boronic acid prior to amination.

Key Steps :

-

Coupling : React 4-methylpyridine-3-boronic acid with methylthio-substituted aryl halides.

-

Amination : Treat with NH₃ in the presence of CuO at 120–130°C.

Yield : ~85% (for analogous 3-amino-4-methylpyridine).

Substitution Reactions on Pre-Formed Pyridines

Nucleophilic Thiolation

The synthesis of 2-amino-4-methylpyridine (CN107011254B) involves substituting a hydroxyl group with chlorine using PCl₃, followed by dechlorination. For 4-methyl-3-(methylthio)-2-pyridinamine, a similar approach could replace chlorine at position 3 with methylthio using NaSMe or (MeS)₂ under basic conditions.

Example Protocol :

-

Chlorination : Treat 3-hydroxy-4-methyl-2-aminopyridine with PCl₃ in dichloroethane.

-

Thiolation : React 3-chloro intermediate with NaSMe in DMF at 80°C.

Challenges : Competing side reactions may reduce yields.

Multi-Component Condensation

Knoevenagel Cyclization

A method for 3-amino-2-chloro-4-methylpyridine (WO2000043365A1) uses malononitrile and acetone in a Knoevenagel condensation, followed by cyclization. Introducing methylthio requires substituting acetone with a methylthio-containing ketone (e.g., 3-(methylthio)propan-2-one).

Steps :

-

Condensation : React malononitrile with 3-(methylthio)propan-2-one in toluene/piperidinium acetate.

-

Cyclization : Acid-catalyzed (H₂SO₄) ring closure to form the pyridine core.

-

Amination : Hofmann degradation of the cyano group.

Yield : ~70% (estimated from analogous reactions).

Reductive Amination of Pyridine Derivatives

Catalytic Hydrogenation

A patent (US6399781B1) synthesizes 2-chloro-3-amino-4-methylpyridine via reductive amination. For the target compound, a methylthio group could be introduced prior to hydrogenation.

Protocol :

-

Nitro Intermediate : Synthesize 3-nitro-4-methyl-2-(methylthio)pyridine via nitration.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) to reduce nitro to amine.

Advantages : High selectivity; minimal by-products.

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Challenges and Optimization

-

Regioselectivity : Installing groups at specific positions requires directing groups (e.g., NO₂ for nitration).

-

Stability : Methylthio groups may oxidize to sulfones; use inert atmospheres (N₂/Ar).

-

Scalability : Multi-step processes (e.g., cyclization + amination) face yield attrition; one-pot methods are preferred .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(methylthio)-2-Pyridinamine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methylthio group, yielding simpler pyridine derivatives.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler pyridine derivatives.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

4-Methyl-3-(methylthio)-2-pyridinamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory conditions. For instance, it is involved in the preparation of COX-2 inhibitors, which are important for their analgesic and anti-inflammatory properties. The synthesis process typically involves multiple steps, including the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride, followed by reactions that yield active pharmaceutical ingredients (APIs) .

Anticancer Activity

Recent studies have indicated that derivatives of 4-methyl-3-(methylthio)-2-pyridinamine exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this pyridine derivative have shown significant inhibition of tumor cell proliferation in A549 lung cancer and MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity . This suggests its potential role as a lead compound in developing new anticancer therapies.

Antimicrobial Properties

Antimicrobial Activity

Research has highlighted the antimicrobial properties of 4-methyl-3-(methylthio)-2-pyridinamine and its derivatives. These compounds have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) being comparable to established antibiotics . The structural features of this compound contribute to its ability to disrupt microbial growth, making it a candidate for further development in antimicrobial therapies.

Synthesis and Structure-Activity Relationships

Synthetic Routes

The synthesis of 4-methyl-3-(methylthio)-2-pyridinamine often involves multi-step chemical reactions that can be optimized for yield and purity. The compound can be synthesized through methods involving chlorination, cyanidation, and subsequent condensation reactions with various substrates . Understanding the structure-activity relationships (SARs) of this compound is crucial for enhancing its biological activity and optimizing its pharmacological profiles.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-methyl-3-(methylthio)-2-Pyridinamine involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds and interact with enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituents are compared below:

Key Observations :

- Solubility: The bis(methylthio) analog (6-methyl-2,4-bis(methylthio)pyridin-3-amine) exhibits poor solubility in polar solvents like MeCN, leading to synthetic challenges . This suggests that mono-methylthio derivatives (e.g., the target compound) may offer improved solubility.

- Biological Activity: Substituent position critically impacts activity. For example, in thiophene derivatives, the position of amino groups alters antimicrobial potency . By analogy, the amino group at position 2 in 4-methyl-3-(methylthio)-2-pyridinamine may favor binding to biological targets compared to position 3 isomers.

Physical and Chemical Properties

- pKa and Solubility : The methoxy analog (2-isopropyl-4-methoxypyridin-3-amine) has a pKa of 8.07 , suggesting that the target compound’s pKa may range between 7.5–8.5 due to the electron-donating -SMe group.

- Thermal Stability : Nitro-substituted analogs (e.g., 4-Methyl-3-nitropyridin-2-amine) decompose at elevated temperatures, whereas methylthio derivatives likely exhibit higher stability .

Data Tables

Table 1: Comparative Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-methyl-3-(methylthio)-2-Pyridinamine, and how can its purity be verified?

- Synthesis : The compound can be synthesized via alkylation or substitution reactions starting from 2-aminopyridine derivatives. For example, methylthio groups are typically introduced using methanethiol or methyl disulfide under basic conditions .

- Purity Verification : Techniques include high-performance liquid chromatography (HPLC) for quantitative analysis (≥98% purity as per standards in ) and melting point determination (mp 96–99°C for structurally similar 2-amino-4-methylpyridine ).

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Mass Spectrometry : Used to confirm molecular weight (e.g., C₇H₁₀N₂S has a theoretical molecular weight of 154.07 g/mol; compare with data in for analogous pyridinamines).

- NMR Spectroscopy : ¹H and ¹³C NMR can identify substituents (e.g., methyl and methylthio groups). Reference spectral libraries like the EPA/NIH Mass Spectral Database for validation .

- Elemental Analysis : To confirm C, H, N, and S composition.

Q. How should researchers handle and store 4-methyl-3-(methylthio)-2-Pyridinamine to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the methylthio group. Similar protocols are used for sulfur-containing pyrimidines ( ).

- Handling : Use gloves and fume hoods due to potential toxicity, as noted for structurally related amines in .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 4-methyl-3-(methylthio)-2-Pyridinamine under varying reaction conditions?

- Methodology :

- Screen catalysts (e.g., Pd/C or CuI) and solvents (DMF, THF) to enhance regioselectivity.

- Use design of experiments (DoE) to evaluate temperature (e.g., 80–120°C) and reaction time (6–24 hours).

- Database tools like Reaxys and BKMS_METABOLIC can predict feasible synthetic routes .

Q. What role does the methylthio substituent play in the compound’s electronic properties and reactivity?

- Electronic Effects : The methylthio group (–SCH₃) is electron-donating, increasing electron density at the pyridine ring. This enhances nucleophilic substitution reactivity at adjacent positions, as observed in methylthio-pyrimidines ( ).

- Reactivity Studies : Compare reaction rates with analogs lacking the methylthio group (e.g., 4-methyl-2-Pyridinamine) to isolate its effects.

Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ values) be resolved?

- Approach :

- Replicate experiments under standardized conditions (e.g., cell lines, assay buffers).

- Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays).

- Apply statistical tools (e.g., Grubbs’ test) to identify outliers, as recommended in qualitative research frameworks ( ).

Q. What computational strategies are effective for predicting metabolic pathways or degradation products of this compound?

- Tools :

- Use PISTACHIO and REAXYS_BIOCATALYSIS to model metabolic transformations (e.g., S-demethylation or ring oxidation) .

- Density functional theory (DFT) calculations can predict reactive sites for oxidative degradation.

Physical and Chemical Properties Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.